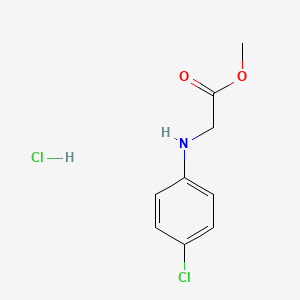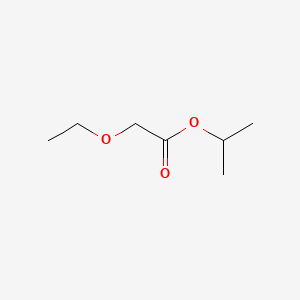
6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-OL is an organic compound that belongs to the class of indanols It is characterized by the presence of bromine and fluorine atoms attached to the indane ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-OL typically involves the bromination and fluorination of the indane ring. One common method is the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one, followed by reduction to obtain the desired alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reduction step can be carried out using sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one or 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-al.
Reduction: 6-Fluoro-2,3-dihydro-1H-inden-1-OL or 7-Fluoro-2,3-dihydro-1H-inden-1-OL.
Substitution: Various substituted indanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects[5][5].
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
- 6-Fluoro-2,3-dihydro-1H-inden-1-one
- 6-Methoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-OL is unique due to the specific positioning of the bromine and fluorine atoms on the indane ring
Propiedades
Fórmula molecular |
C9H8BrFO |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
6-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7,12H,2,4H2 |
Clave InChI |
ITHKCTOGXQSNIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)C(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)


![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)

![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)






![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)
